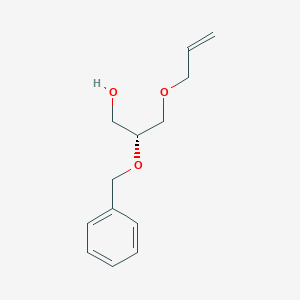

2-O-Benzyl-3-O-allyl-sn-glycerol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2-O-Benzyl-3-O-allyl-sn-glycerol and related glycerol derivatives often involves strategic functionalization of the glycerol backbone to introduce benzyl and allyl groups. Key strategies include halide ion condensation, alkylation reactions, and the use of protective groups to control reaction specificity and yield. For instance, the synthesis process can start from D-mannitol, leading to various intermediates before achieving the targeted molecular structure through reductive cleavage or alkylation steps (Bauer et al., 1992).

Molecular Structure Analysis

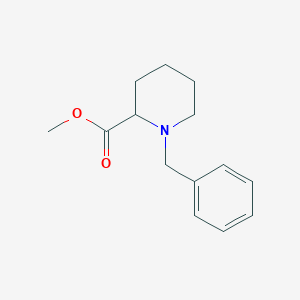

2-O-Benzyl-3-O-allyl-sn-glycerol's molecular structure is defined by its glycerol backbone and the spatial arrangement of its benzyl and allyl ether groups. These structural elements contribute to its reactivity and function as a precursor in various chemical syntheses. Techniques such as X-ray crystallography and NMR spectroscopy are pivotal in elucidating the precise configuration and conformations of this molecule, ensuring the correct stereochemistry is achieved for subsequent reactions.

Chemical Reactions and Properties

This compound participates in several chemical reactions, including further alkylation, acylation, and glycosylation processes, due to the reactive nature of the ether groups. Its chemical properties make it an essential intermediate for synthesizing complex lipids, including phospholipids and glycolipids, which are crucial components of biological membranes (Gigg, 1979).

Physical Properties Analysis

The physical properties of 2-O-Benzyl-3-O-allyl-sn-glycerol, such as melting point, solubility, and phase behavior, are influenced by its molecular structure. These properties are critical for its handling and application in various chemical syntheses. The ether groups increase its solubility in organic solvents, facilitating its use in organic synthesis.

Chemical Properties Analysis

2-O-Benzyl-3-O-allyl-sn-glycerol exhibits chemical properties typical of ethers, including stability under basic conditions and susceptibility to acid-catalyzed cleavage. Its reactivity is central to its role in synthesizing complex molecules, where it can undergo various transformations, including deprotection and functionalization reactions, to yield desired products (Pinchuk et al., 1991).

Wissenschaftliche Forschungsanwendungen

Sustainable Value-Added C3 Chemicals from Glycerol Transformations

Glycerol, a by-product of biodiesel manufacturing, offers a sustainable and atomically economic route to produce valuable C3 chemicals such as acrolein, lactic acid, 1,3-dihydroxyacetone, 1,3-propanediol, and allyl alcohol through heterogeneous catalytic processes. Recent advancements include high yields over appropriate catalysts, insights into reaction mechanisms, and network developments, promising for future glycerol transformation research (Wang, Xiao, & Xiao, 2019).

Glycerol Etherification

The etherification of glycerol leads to the formation of various ether compounds, such as mono, di, and tri tert-butyl glycerol ethers, as well as other ether products when using different solvents like benzyl alcohol. This review underlines the importance of understanding numerous mechanisms and their relevance to the efficiency of catalytic processes, offering a basis for improving conversion, selectivity, and yield of reaction products (Palanychamy et al., 2022).

Hydroxycarbonylation Reactions in Aqueous-Organic Two-Phase System

Research into carbonylation reactions in two-phase systems has shown significant growth, with successful applications to various substrates including allylic halides and benzyl alcohol. This has led to improved catalytic activities and insights into more efficient processes for chemical production, which may extend to the processing of glycerol derivatives (Bertoux et al., 1999).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2R)-2-phenylmethoxy-3-prop-2-enoxypropan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-2-8-15-11-13(9-14)16-10-12-6-4-3-5-7-12/h2-7,13-14H,1,8-11H2/t13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKQVSYDAAVQSQC-CYBMUJFWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCC(CO)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC[C@@H](CO)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427182 |

Source

|

| Record name | 2-O-Benzyl-3-O-allyl-sn-glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-O-Benzyl-3-O-allyl-sn-glycerol | |

CAS RN |

106401-57-4 |

Source

|

| Record name | 2-O-Benzyl-3-O-allyl-sn-glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(Benzhydryloxy)ethyl]piperidine-4-acetic acid ethyl ester](/img/structure/B54313.png)

![N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]formamide](/img/structure/B54317.png)

![2-(Methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B54323.png)